molecular formula C14H19N3O4 B2831849 N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034241-79-5

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2831849
CAS RN: 2034241-79-5
M. Wt: 293.323
InChI Key: QOPZPUQEJJSSAF-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TPN-171, is a small molecule inhibitor that is being studied for its potential therapeutic applications. The molecule was first synthesized in 2010 and has since been the subject of several scientific studies.

Scientific Research Applications

Crystal Structure Analysis

Research on nicotinamide and its derivatives often explores their crystal structure to understand molecular interactions and lattice formation. Jarzembska et al. (2017) synthesized cocrystals of nicotinamide with dihydroxybenzoic acids, analyzing interaction networks and crystal lattice energetic features to study recognition patterns in pharmaceutically active compounds Jarzembska et al., 2017.

Agricultural Chemistry

In the search for novel herbicides, Yu et al. (2021) designed and synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating their herbicidal activity against various plants. This highlights the potential of nicotinamide derivatives in developing new herbicides Yu et al., 2021.

Biochemistry and Disease Treatment

Research has elucidated the role of nicotinamide-related enzymes in health and disease. For instance, Seiner et al. (2010) studied the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis, providing insights into its role in TB treatment Seiner et al., 2010.

Material Science

Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel, demonstrating their potential in protecting metals against corrosion Chakravarthy et al., 2014.

Pharmacological Studies

Babault et al. (2018) discovered bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), providing a structural basis for developing potent NNMT inhibitors, which could have therapeutic applications Babault et al., 2018.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-2-13(16-7-11)21-9-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8-9H2,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPZPUQEJJSSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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